molecular formula C17H25Cl2N B13747761 (+-)-endo-N-(p-Chlorobenzyl)-2-bornanamine hydrochloride CAS No. 24652-88-8

(+-)-endo-N-(p-Chlorobenzyl)-2-bornanamine hydrochloride

Cat. No.: B13747761
CAS No.: 24652-88-8
M. Wt: 314.3 g/mol
InChI Key: GBKZNCOQPYKYPC-UHFFFAOYSA-N
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Description

(±)-endo-N-(p-Chlorobenzyl)-2-bornanamine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a p-chlorobenzyl group attached to a bornanamine skeleton, forming a hydrochloride salt. Its applications span across chemistry, biology, medicine, and industry, making it a versatile and valuable compound for research and practical uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-endo-N-(p-Chlorobenzyl)-2-bornanamine hydrochloride typically involves the reaction of p-chlorobenzyl chloride with bornanamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is often subjected to purification steps, such as recrystallization or chromatography, to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(±)-endo-N-(p-Chlorobenzyl)-2-bornanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The p-chlorobenzyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(±)-endo-N-(p-Chlorobenzyl)-2-bornanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (±)-endo-N-(p-Chlorobenzyl)-2-bornanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    p-Chlorobenzyl chloride: A precursor used in the synthesis of (±)-endo-N-(p-Chlorobenzyl)-2-bornanamine hydrochloride.

    Bornanamine: The core structure to which the p-chlorobenzyl group is attached.

    Chlorobenzene: A related compound with similar chemical properties.

Uniqueness

(±)-endo-N-(p-Chlorobenzyl)-2-bornanamine hydrochloride is unique due to its specific combination of the p-chlorobenzyl group and the bornanamine skeleton. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be able to achieve.

Properties

CAS No.

24652-88-8

Molecular Formula

C17H25Cl2N

Molecular Weight

314.3 g/mol

IUPAC Name

(4-chlorophenyl)methyl-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)azanium;chloride

InChI

InChI=1S/C17H24ClN.ClH/c1-16(2)13-8-9-17(16,3)15(10-13)19-11-12-4-6-14(18)7-5-12;/h4-7,13,15,19H,8-11H2,1-3H3;1H

InChI Key

GBKZNCOQPYKYPC-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(C2)[NH2+]CC3=CC=C(C=C3)Cl)C)C.[Cl-]

Origin of Product

United States

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